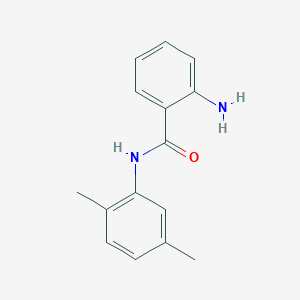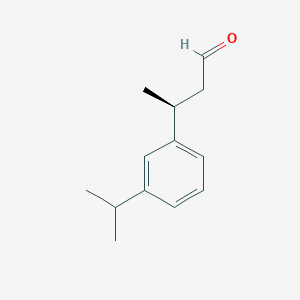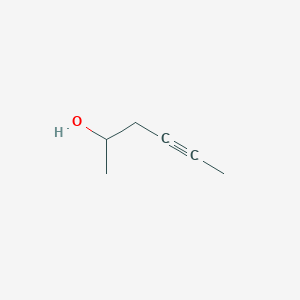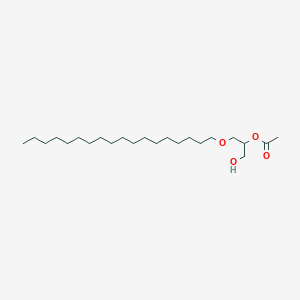![molecular formula C18H17NO6 B026895 N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine CAS No. 124027-56-1](/img/structure/B26895.png)
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine
Übersicht
Beschreibung
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine (N-DCT) is a naturally occurring compound found in plants and animals. It is a derivative of the amino acid tyrosine and is an important component of many biological processes. N-DCT has been studied extensively and has many applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibitory Effects and Antioxidant Activities
Novel cinnamoyl amides with amino acid ester moiety, which includes compounds similar to N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, have shown strong inhibitory effects on mushroom tyrosinase and potential antioxidant activities. This suggests their potential application in food chemistry and biochemistry for controlling enzymatic browning and oxidative stress (Fan et al., 2012).
Antioxidant Activity in Lipid Autoxidation
Synthesized cinnamoyl and hydroxycinnamoyl amino acid conjugates, which are structurally related to this compound, exhibit high antioxidant activity in bulk phase lipid autoxidation. This finding is significant in the context of food preservation and the development of antioxidant-rich food products (Spasova et al., 2006).
Biocatalytic Derivatization of L-Tyrosine
The enzymatic biocatalysis of L-tyrosine derivatization, which includes derivatives like this compound, has advanced to the point of having industrial applications in pharmaceuticals, food, and cosmetics (Tan et al., 2020).
Role in Astringent Taste and Antioxidant Properties of Cocoa Nibs
N-phenylpropenoyl-L-amino acids, a category including this compound, are key in the antioxidant properties and astringent taste of cocoa nibs. Quantifying these compounds in plant-derived foods is crucial for understanding their antioxidant properties and potential health risks (Stark et al., 2006).
Biotechnological Production and Applications
Microbial production strains have been developed for producing L-tyrosine, with applications in creating valuable products like melanin and treatments for Parkinson's disease. This research highlights the potential of biotechnological applications for derivatives of L-tyrosine (Chávez-Béjar et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine involves the coupling of L-tyrosine with 3',4'-Dihydroxy-(E)-cinnamoyl chloride via an amide bond formation reaction.", "Starting Materials": ["L-tyrosine", "3',4'-Dihydroxy-(E)-cinnamoyl chloride", "DMF (N,N-dimethylformamide)", "DCC (N,N'-dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "EtOAc (ethyl acetate)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)"], "Reaction": [ "Step 1: Dissolve L-tyrosine (1.0 eq) and DMAP (0.1 eq) in DMF.", "Step 2: Add DCC (1.1 eq) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add 3',4'-Dihydroxy-(E)-cinnamoyl chloride (1.1 eq) to the reaction mixture and stir overnight at room temperature.", "Step 4: Quench the reaction by adding EtOAc and NaHCO3 solution.", "Step 5: Extract the organic layer and wash with brine.", "Step 6: Dry the organic layer with Na2SO4 and filter.", "Step 7: Concentrate the filtrate and purify by column chromatography.", "Step 8: Obtain the desired product N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine as a white solid." ] } | |
CAS-Nummer |
124027-56-1 |
Molekularformel |
C18H17NO6 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)9-14(18(24)25)19-17(23)8-4-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+ |
InChI-Schlüssel |
JRXLVUMFJASLDR-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Physikalische Beschreibung |
Solid |
Löslichkeit |
0.4 mg/mL at 20 °C |
Synonyme |
N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine; _x000B_Angola I; Deoxyclovamide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine in coffee beans?
A1: this compound, also known as Angola I or Caffeoyl-N-tyrosine, is a hydroxycinnamoyl amide (HCA) found in certain coffee species. Research has identified it as a potential chemical marker for distinguishing between different coffee varieties. Specifically, it is primarily found in Coffea canephora (Robusta) beans and absent in Coffea arabica beans. [, ] This distinction can be valuable for quality control, authentication, and potential adulteration detection in the coffee industry. []
Q2: How does the geographical origin of the coffee beans influence the presence of Angola I?
A2: Studies show that the concentration of Angola I can vary significantly depending on the geographical origin of the Robusta coffee beans. For instance, Ugandan Robusta green coffee beans showed a distinct presence of this compound. [] This variation could be attributed to differences in environmental factors, cultivation practices, or genetic variations among Robusta cultivars from different regions.
Q3: What analytical methods are employed to identify and quantify Angola I in coffee samples?
A5: Researchers primarily utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) techniques for the identification and quantification of Angola I in coffee samples. [, ] These methods offer high sensitivity and selectivity, enabling accurate measurement of the compound even at low concentrations.
Q4: Can you explain the structure of Angola I and its relation to other compounds found in coffee?
A6: Angola I (this compound) is a conjugate of caffeic acid and the amino acid tyrosine, linked by an amide bond. This structure classifies it as a hydroxycinnamoyl amino acid conjugate. It shares structural similarities with other phenolic compounds present in coffee, such as chlorogenic acids (CGAs), which are esters of caffeic acid and quinic acid. These compounds, including Angola I, contribute to the diverse chemical profile of coffee. []
Q5: Are there any known synthetic routes for producing Angola I?
A7: While specific details on the synthesis of Angola I were not found in the provided research papers, similar compounds like N-phenylpropenoyl-L-amino acids have been successfully synthesized. [] It is highly likely that similar synthetic strategies can be employed for producing Angola I, potentially involving coupling reactions between caffeic acid derivatives and tyrosine. These synthetic approaches could be valuable for obtaining reference standards for analytical purposes or for exploring potential applications of Angola I.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)








![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
